2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Overview
Description
2,6,6-Trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is known for its unique structure, characterized by a tricyclic system fused with both triazole and quinazoline rings. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one generally involves a multi-step reaction process:
Formation of Intermediates: : Starting with the preparation of quinazoline and triazole intermediates.
Cyclization: : The intermediates undergo cyclization under acidic or basic conditions to form the triazoloquinazoline core.
Functional Group Modification: : Introduction of phenyl and methyl groups through alkylation or acylation reactions, using reagents like phenylboronic acid and methyl iodide.
Purification: : The final compound is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial synthesis might involve optimization of these laboratory steps to scale up the production. Techniques such as flow chemistry and automation can enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can modify the triazole or quinazoline rings.
Substitution: : Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Using halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Reduced triazole or quinazoline rings.
Substitution Products: : Halogenated or nitrated derivatives.
Scientific Research Applications
2,6,6-Trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has varied applications:
Chemistry: : Used as a ligand in coordination chemistry and as a precursor for more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or activator.
Medicine: : Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Utilized in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
Molecular Targets and Pathways
The compound’s biological effects often arise from its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function, affecting downstream signaling pathways. Detailed mechanistic studies reveal its role in modulating cellular processes like apoptosis, inflammation, or cell proliferation.
Comparison with Similar Compounds
2,6,6-Trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared to other triazoloquinazoline derivatives:
2-Methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: : Lacks additional methyl groups, potentially altering its pharmacological activity.
6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: : The absence of one methyl group might affect its chemical reactivity.
9-Phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: : Lacks all methyl groups, potentially reducing its stability and biological activity.
Conclusion
This compound is a compound with diverse applications and intriguing chemical properties. Its unique structure and reactivity make it a valuable subject of study in various scientific fields. The ongoing research will continue to unveil its full potential and range of applications.
Properties
IUPAC Name |
2,6,6-trimethyl-9-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-19-17-20-13-9-18(2,3)10-14(23)15(13)16(22(17)21-11)12-7-5-4-6-8-12/h4-8,16H,9-10H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHILMBBYCSUBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.